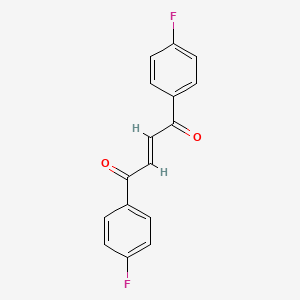

trans-1,2-Bis(4-fluorobenzoyl)ethylene

Description

BenchChem offers high-quality trans-1,2-Bis(4-fluorobenzoyl)ethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2-Bis(4-fluorobenzoyl)ethylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H10F2O2 |

|---|---|

Molecular Weight |

272.24 g/mol |

IUPAC Name |

(E)-1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione |

InChI |

InChI=1S/C16H10F2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H/b10-9+ |

InChI Key |

OXUZAAMYHTYRBZ-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)C2=CC=C(C=C2)F)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of trans-1,2-Bis(4-fluorobenzoyl)ethylene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-1,2-Bis(4-fluorobenzoyl)ethylene, a diarylethylene derivative with significant potential in materials science and drug development. We delve into the mechanistic underpinnings of its synthesis via the Friedel-Crafts acylation reaction, offering a detailed, step-by-step protocol. Furthermore, this guide outlines a rigorous characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of analytical data are emphasized to provide researchers, scientists, and drug development professionals with a robust and validated framework for their work with this class of compounds.

Introduction: The Significance of Diarylethylenes

Diarylethylenes (DAEs) are a class of organic compounds characterized by a central carbon-carbon double bond flanked by two aryl groups.[1] Their unique photochemical and photophysical properties, such as photochromism—the reversible transformation between two isomers with different absorption spectra upon light irradiation—make them highly attractive for a range of applications.[2] These applications span from molecular switches and optical data storage to the development of photosensitive materials and targeted therapeutics.[2][3] The trans- and cis- isomers of DAEs represent two distinct geometric configurations that can be interconverted under specific conditions, such as exposure to light or catalysis.[4][5] The trans-isomer is often the more thermodynamically stable configuration.

trans-1,2-Bis(4-fluorobenzoyl)ethylene, with its symmetrical structure and the presence of electron-withdrawing fluorine atoms, is a particularly interesting DAE derivative. The fluorine substituents can enhance the compound's metabolic stability and modulate its electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.[6] This guide will focus on a reliable synthetic route to this target molecule and the essential analytical methods for its unambiguous characterization.

Synthesis of trans-1,2-Bis(4-fluorobenzoyl)ethylene via Friedel-Crafts Acylation

The synthesis of trans-1,2-Bis(4-fluorobenzoyl)ethylene is effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[7] In this case, fluorobenzene serves as the aromatic substrate and fumaryl chloride as the acylating agent.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[7][8] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the resonance-stabilized acylium ion.[9] This electrophile then attacks the electron-rich aromatic ring of fluorobenzene to form a sigma complex (arenium ion). Subsequent deprotonation by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the acylated product.[10] It is crucial to use a stoichiometric amount of the Lewis acid because the product, a ketone, is a moderate Lewis base and forms a stable complex with the catalyst.[8]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of trans-1,2-Bis(4-fluorobenzoyl)ethylene.

Detailed Experimental Protocol

Materials:

-

Fumaryl chloride

-

Fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Chloroform

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: To the cooled suspension, add a solution of fumaryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Following this, add fluorobenzene (2.0 equivalents) dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/chloroform, to obtain pure trans-1,2-Bis(4-fluorobenzoyl)ethylene as a crystalline solid.

Comprehensive Characterization

Unambiguous characterization of the synthesized compound is paramount to confirm its identity, purity, and stereochemistry. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations for trans-1,2-Bis(4-fluorobenzoyl)ethylene |

| ¹H NMR | A singlet for the two equivalent olefinic protons (δ ~7.0-8.0 ppm). Two sets of doublets of doublets (or multiplets) in the aromatic region corresponding to the protons on the fluorophenyl rings. |

| ¹³C NMR | A signal for the olefinic carbons (δ ~130-140 ppm). Signals for the carbonyl carbons (δ ~190-200 ppm).[12] A set of signals for the aromatic carbons, showing C-F coupling. |

| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atoms. |

| FT-IR | A strong absorption band for the C=O stretch of the α,β-unsaturated ketone (1660-1685 cm⁻¹).[13][14] A band for the C=C stretch (around 1600-1640 cm⁻¹).[14] Bands corresponding to C-F stretching and aromatic C-H stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₀F₂O₂ = 272.25 g/mol ).[15] |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The key diagnostic signal in the ¹H NMR spectrum is the singlet for the two vinylic protons. The trans configuration results in the chemical equivalence of these protons. The aromatic region will display signals consistent with a 1,4-disubstituted benzene ring, further split by the fluorine atom.

-

¹³C NMR Spectroscopy: The downfield shift of the carbonyl carbon is characteristic of ketones.[12] The olefinic carbon signals will appear in the expected region for a double bond.[16] The aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom, providing further structural confirmation.

-

FT-IR Spectroscopy: The position of the carbonyl (C=O) stretching frequency is highly informative. Conjugation with the double bond and the aromatic ring shifts this absorption to a lower wavenumber compared to a saturated ketone.[12][13] This is a hallmark of α,β-unsaturated ketones.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized molecule with high accuracy.

Diagram 2: Characterization Workflow

Caption: Analytical workflow for the characterization of the synthesized product.

Potential Applications in Research and Development

The unique structural and electronic features of trans-1,2-Bis(4-fluorobenzoyl)ethylene and related diarylethylenes open up numerous avenues for research and development:

-

Drug Development: Diarylethylene scaffolds have been investigated for their potential as selective COX-2 inhibitors and other therapeutic agents.[6] The introduction of fluorine can enhance drug-like properties.

-

Materials Science: As photochromic materials, these compounds can be incorporated into polymers and other matrices to create "smart" materials that respond to light.[2][3]

-

Molecular Switches: The reversible cis-trans isomerization can be harnessed to control molecular processes and develop molecular-scale devices.[1][17]

Conclusion

This technical guide has provided a comprehensive and scientifically grounded overview of the synthesis and characterization of trans-1,2-Bis(4-fluorobenzoyl)ethylene. By detailing a robust synthetic protocol based on the Friedel-Crafts acylation and a thorough analytical workflow, we have established a self-validating system for researchers in the field. The emphasis on the mechanistic rationale behind the experimental choices and the interpretation of spectroscopic data is intended to empower scientists to confidently synthesize and characterize this and related diarylethylene derivatives for their specific research and development needs.

References

-

Mazzucato, U. (1993). Cis-trans photoisomerization of 1,2-diarylethylenes: Effect of charge transfer interactions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 475-486. Link

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Link

-

Saltiel, J., & D'Agostino, J. T. (1972). Cis-Trans Isomerization of Olefins. Journal of the American Chemical Society, 94(18), 6445–6451. Link

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Link

-

Maccarone, E., Mamo, A., Perrini, G., & Torre, M. (1981). Isomerization of cis-1,2-diarylethylenes. Catalysis by selenium, methanesulphonic acid, and potassium t-butoxide. Journal of the Chemical Society, Perkin Transactions 2, 324-326. Link

-

Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Link

-

Tian, H., & Wang, S. (2017). The Endeavor of Diarylethenes: New Structures, High Performance, and Bright Future. Advanced Optical Materials, 6(3), 1701211. Link

-

LibreTexts. (2021). Table of Characteristic IR Absorptions. Link

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for... Link

-

Supporting Information. (n.d.). Angewandte Chemie International Edition. Link

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Link

-

Cromwell, N. H., Miller, F. A., Johnson, A. R., Frank, R. L., & Wallace, D. J. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 71(10), 3337–3342. Link

-

Saman, D. M., & Rathnayake, H. (2020). Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties. Molecules, 25(21), 5021. Link

-

Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667–13686. Link

-

OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Link

-

ResearchGate. (n.d.). 1,2-Diarylethene Derivatives as Selective COX-2 Inhibitors. Link

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Link

-

LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Link

-

Zhang, W., Cho, H. M., & Moore, J. S. (n.d.). Preparation of... Organic Syntheses. Link

-

Baraldi, I., et al. (1988). Rotational isomerism in trans-1,2-diarylethylenes. A Raman study of conformational equilibrium of styrylnaphthalenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 84(11), 1881-1891. Link

-

Saman, D. M., & Rathnayake, H. (2021). Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. RSC Advances, 11(2), 1133-1143. Link

-

Santa Cruz Biotechnology. (n.d.). trans-1,2-Bis(4-fluorobenzoyl)ethylene. Link

-

ResearchGate. (n.d.). Diarylethene: a stimulus-responsive functional molecular switch... Link

-

LibreTexts. (2015). 1.12 Alkenes- Cis-Trans Isomerization. Link

-

Xuan, Y., Jian, X., & Xu, Z. (2002). Synthesis and characterization of 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene and its polyethers. Journal of Applied Polymer Science, 84(10), 1866-1871. Link

-

Li, B., et al. (2015). Synthesis, characterization, and ethylene polymerization of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylnickel bromides: influences of polymerization parameters on polyethylenes. RSC Advances, 5(89), 72944-72952. Link

-

NIST. (n.d.). trans-1,2-Bis(trimethylsilyl)ethylene. NIST Chemistry WebBook. Link

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethene C2H4 CH2=CH2. Link

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of New Bis-1,2,4-Triazole Derivatives. Molecules, 9(6), 464-474. Link

-

Preprints.org. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Link

-

ResearchGate. (n.d.). Integrated Band Intensities of Ethylene ( C 2 12 H 4 ) by Fourier Transform Infrared Spectroscopy. Link

-

Revue Roumaine de Chimie. (n.d.). Linear and cyclic ethylene-glycols labelled with nitrobenzofurazan motifs. Link

-

Polymer. (1983). Observation by 13C nmr, of H-crosslinks and methyl end groups due to main-chain scission in ethylene-propylene copolymers after γ-irradiation. 24(8), 1051-1056. Link

-

Organic Chemistry Portal. (n.d.). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Link

-

VPL. (n.d.). Ethylene. Link

-

Weizmann Institute of Science. (n.d.). SHPOLSKII SPECTRA OF TRANS-1,2-DI(2'-PYRIDYL)ETHYLENE - IDENTIFICATION AND EVIDENCE FOR ALMOST PLANAR STRUCTURE AND PI-TYPE HMO FOR THE TRAPPED ROTAMER. Link

-

PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Link

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isomerization of cis-1,2-diarylethylenes. Catalysis by selenium, methanesulphonic acid, and potassium t-butoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. trans-1,2-Bis(4-fluorobenzoyl)ethylene | CAS 25650-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. 13C nmr spectrum of ethene C2H4 CH2=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

trans-1,2-Bis(4-fluorobenzoyl)ethylene CAS 25650-13-9 basic research

An In-depth Technical Guide to trans-1,2-Bis(4-fluorobenzoyl)ethylene (CAS 25650-13-9) for Advanced Research

Executive Summary

trans-1,2-Bis(4-fluorobenzoyl)ethylene, with CAS Registry Number 25650-13-9, is a symmetrical diarylethene featuring an α,β-unsaturated diketone system. While specific research on this compound is nascent, its structural motifs—particularly the electrophilic ethylene backbone flanked by two fluorinated benzoyl groups—position it as a molecule of significant interest for fundamental chemical and biological research. Its architecture is reminiscent of the chalcone scaffold, which is known for a wide array of pharmacological activities.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and a hypothesis-driven exploration of its potential biological mechanism of action as a covalent inhibitor through Michael addition. The insights herein are designed to equip researchers with the foundational knowledge required to explore the utility of this compound in chemical biology and drug discovery.

The Chemical Landscape: An Introduction to a Symmetrical α,β-Unsaturated Ketone

The core structure of trans-1,2-Bis(4-fluorobenzoyl)ethylene is the 1,3-diaryl-2-propen-1-one scaffold, characteristic of chalcones.[2] These open-chain flavonoids are recognized as "privileged structures" in medicinal chemistry due to their relative ease of synthesis and their ability to interact with a multitude of biological targets.[3] The biological activity of these molecules is often attributed to the α,β-unsaturated carbonyl system, which acts as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles.[1][4]

trans-1,2-Bis(4-fluorobenzoyl)ethylene is a distinct member of this class, featuring a symmetrical arrangement with two fluorobenzoyl groups. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, making this a particularly interesting scaffold for developing novel therapeutic agents or chemical probes. This guide will delve into the essential technical details required to synthesize, characterize, and investigate this promising research chemical.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.

Chemical Properties

The key physicochemical properties for trans-1,2-Bis(4-fluorobenzoyl)ethylene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25650-13-9 | [5] |

| Molecular Formula | C₁₆H₁₀F₂O₂ | [5] |

| Molecular Weight | 272.25 g/mol | [5] |

| IUPAC Name | (2E)-1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione | N/A |

| Synonyms | (E)-1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | 161-163 °C (Reported for similar compounds) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMSO) | N/A |

Predicted Spectroscopic Signature

While experimental spectra are not widely available, the structure of trans-1,2-Bis(4-fluorobenzoyl)ethylene allows for a confident prediction of its key spectral features.

-

¹H NMR Spectroscopy: The symmetry of the molecule simplifies its proton NMR spectrum.

-

Aromatic Protons: Two sets of signals are expected for the two equivalent 4-fluorophenyl rings. A doublet of doublets (or two distinct doublets) integrating to 4H around δ 7.9-8.2 ppm (protons ortho to the carbonyl) and a doublet of doublets integrating to 4H around δ 7.1-7.3 ppm (protons meta to the carbonyl) are predicted.

-

Vinylic Protons: Due to the molecule's symmetry, the two protons on the C=C double bond are chemically equivalent. They are expected to appear as a sharp singlet integrating to 2H. For related trans-diaryl ethylenes, this signal typically appears in the range of δ 7.0-7.8 ppm.[6][7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for its functional groups.[8]

-

C=O Stretch: A strong absorption band between 1650-1670 cm⁻¹ is characteristic of the conjugated ketone carbonyl groups.

-

C=C Stretch (alkene): The C=C stretching vibration for the central double bond is expected around 1600-1640 cm⁻¹ . However, due to the molecule's trans symmetry, this peak may be weak or absent as the change in dipole moment during the vibration can be minimal.[9]

-

C-F Stretch: A strong band in the region of 1150-1250 cm⁻¹ would indicate the presence of the C-F bond.

-

Aromatic C-H and C=C Stretches: Absorptions above 3000 cm⁻¹ (aromatic C-H) and in the 1450-1600 cm⁻¹ region (aromatic C=C) will also be present.

-

-

Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 272.25 .

-

Key Fragmentation: A primary fragmentation pathway would be the cleavage of the benzoyl group, leading to a prominent peak for the 4-fluorobenzoyl cation at m/z = 123 ([C₇H₄FO]⁺). Another significant fragment could arise from the loss of a 4-fluorobenzoyl radical, resulting in an ion at m/z = 149 .[10]

-

Synthesis and Purification

The synthesis of symmetrical trans-1,2-diaroylethylenes is efficiently achieved through a double Friedel-Crafts acylation reaction.[11][12]

Reaction Principle: Electrophilic Aromatic Substitution

The core of the synthesis is the reaction between fumaryl chloride and two equivalents of fluorobenzene. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the fumaryl chloride, generating a highly electrophilic di-acylium species.[13] This electrophile is then attacked by the electron-rich fluorobenzene rings in a classic electrophilic aromatic substitution, leading to the formation of the desired product.[14][15] The para-substitution is favored due to the ortho,para-directing nature of the fluorine substituent.

Detailed Step-by-Step Synthesis Protocol

Reagents and Materials:

-

Fumaryl chloride (1.0 eq)

-

Fluorobenzene (2.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Ethyl Acetate for recrystallization

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous aluminum chloride (2.5 eq).

-

Solvent Addition: Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve fumaryl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

-

Arene Addition: Add fluorobenzene (2.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The reaction mixture will typically darken in color.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure trans-1,2-Bis(4-fluorobenzoyl)ethylene.

Synthesis and Purification Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of trans-1,2-Bis(4-fluorobenzoyl)ethylene.

Postulated Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, its chemical structure strongly suggests a potential mechanism of action shared by many bioactive chalcones: covalent modification of protein targets via Michael addition.[2][16]

The α,β-Unsaturated Ketone as a Covalent "Warhead"

The central feature governing the potential bioactivity of this molecule is the electron-deficient C=C double bond (the Michael acceptor), which is conjugated to two electron-withdrawing carbonyl groups.[17][18] This electronic arrangement renders the β-carbons of the ethylene bridge highly electrophilic and susceptible to attack by soft nucleophiles. In a biological context, the most relevant nucleophile is the thiol group of cysteine residues found within proteins.[19][20]

Hypothesis: Covalent Inhibition via Michael Addition

We hypothesize that trans-1,2-Bis(4-fluorobenzoyl)ethylene can act as a covalent inhibitor of enzymes or proteins that possess a reactive cysteine residue in or near their active site. The reaction proceeds via a conjugate addition mechanism, where the cysteine thiol attacks one of the β-carbons, leading to the formation of a stable carbon-sulfur bond.[4][21] This irreversible modification can alter the protein's three-dimensional structure, block substrate access to an active site, or otherwise disrupt its function, leading to inhibition.

The proposed mechanism is illustrated below:

Caption: Proposed mechanism of protein inactivation via Michael addition.

Proposed In Vitro Validation Assays

To test this hypothesis, several straightforward in vitro experiments can be conducted:

-

Thiol Reactivity Assay: The reactivity of the compound with a simple thiol, such as glutathione or N-acetyl-L-cysteine, can be monitored over time using techniques like HPLC or NMR spectroscopy to confirm its ability to act as a Michael acceptor.

-

Enzyme Inhibition Assays: The compound can be screened against a panel of enzymes known to be regulated by reactive cysteine residues, such as cysteine proteases (e.g., caspases, cathepsins) or certain kinases. A time-dependent inhibition profile would be indicative of a covalent mechanism.

-

Mass Spectrometry Analysis: Intact protein mass spectrometry can be used to confirm the formation of a covalent adduct between a target protein and the inhibitor by observing the expected mass increase corresponding to the molecular weight of the compound (272.25 Da).

Applications in Research and Drug Discovery

trans-1,2-Bis(4-fluorobenzoyl)ethylene serves as a valuable tool for basic research and as a starting point for more complex drug design.

-

Tool for Covalent Ligand Discovery: It can be used to identify and validate novel protein targets that are susceptible to covalent modification, a strategy of growing importance in drug discovery.

-

Scaffold for Medicinal Chemistry: The symmetrical structure provides two sites for further chemical modification, allowing for the development of libraries of derivatives with tuned reactivity, selectivity, and pharmacokinetic properties.

-

Probe for Chemical Biology: Its potential to irreversibly bind to specific proteins makes it a candidate for development into activity-based probes for identifying or imaging target enzymes in complex biological systems.

Safety and Handling

As an electrophilic species, trans-1,2-Bis(4-fluorobenzoyl)ethylene should be handled with appropriate care. It is potentially reactive with biological nucleophiles and should be considered a skin and respiratory irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

trans-1,2-Bis(4-fluorobenzoyl)ethylene is a structurally intriguing, symmetrical α,β-unsaturated ketone with significant, albeit largely unexplored, potential in chemical and biological research. Its straightforward synthesis via Friedel-Crafts acylation and its strong potential for acting as a covalent modifier of protein targets make it an attractive molecule for academic and industrial researchers. This guide provides the essential technical framework and a robust mechanistic hypothesis to stimulate and support future investigations into this promising compound.

References

-

ResearchGate. (n.d.). Intermediates of the first step of the Friedel‐Crafts acylation. Retrieved from [Link]

-

Salehi, B., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of chalcones as inhibitors of proteases. Retrieved from [Link]

-

Samanta, S., et al. (n.d.). Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Michael addition – Knowledge and References. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Retrieved from [Link]

-

PubMed. (2024). Discovery of Chalcone Derivatives as Bifunctional Molecules with Anti-SARS-CoV-2 and Anti-inflammatory Activities. Retrieved from [Link]

-

PMC. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2019). Iodine-Mediated Oxidative Rearrangement of α,β-Unsaturated Diaryl Ketones: A Facile Access to 1,2-Diaryl Diketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]

-

Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

PMC. (n.d.). Unique para-effect in electron ionization mass spectra of bis(perfluoroacyl) derivatives of bifunctional aminobenzenes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethene. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-Stilbene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed. (2023). Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. trans-1,2-Bis(4-fluorobenzoyl)ethylene | CAS 25650-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. infrared spectrum of ethene C2H4 CH2=CH2 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of ethylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Unique para-effect in electron ionization mass spectra of bis(perfluoroacyl) derivatives of bifunctional aminobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 15. 傅-克酰基化反应 [sigmaaldrich.com]

- 16. Discovery of Chalcone Derivatives as Bifunctional Molecules with Anti-SARS-CoV-2 and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Spectroscopic Data of trans-1,2-Bis(4-fluorobenzoyl)ethylene

The following technical guide details the spectroscopic characterization of trans-1,2-Bis(4-fluorobenzoyl)ethylene , a symmetric 1,4-dione used as a dielectrophile in heterocyclic synthesis and a probe in photophysical studies.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: (2E)-1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione

-

CAS Registry Number: 25650-13-9[1]

-

Molecular Formula: C₁₆H₁₀F₂O₂

-

Molecular Weight: 272.25 g/mol

-

Structural Features:

-

Symmetry:

point group (centrosymmetric). -

Geometry: Trans (E) configuration across the central alkene.

-

Electronic System:

-conjugated enedione system linking two electron-deficient fluorophenyl rings.

-

Synthesis & Sample Preparation

To ensure the validity of the spectroscopic data, the sample history must be established. The standard high-purity synthesis involves a double Friedel-Crafts acylation.

Protocol: Friedel-Crafts Acylation

Reagents: Fumaryl chloride (1.0 equiv), Fluorobenzene (excess/solvent), Aluminum chloride (AlCl₃, 2.2 equiv).

-

Activation: Suspend anhydrous AlCl₃ in dry fluorobenzene at 0°C under inert atmosphere (Ar/N₂).

-

Addition: Dropwise addition of fumaryl chloride prevents oligomerization. The solution will darken (red/brown complex formation).

-

Reaction: Reflux for 2–4 hours. The trans geometry is thermodynamically favored and preserved.

-

Quench: Pour onto crushed ice/HCl.

-

Purification: Recrystallization from Ethanol/Toluene or glacial Acetic Acid yields yellow needles.

DOT Diagram: Synthesis Workflow

Caption: Step-wise Friedel-Crafts acylation pathway for high-purity sample generation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies the NMR spectra significantly. In CDCl₃, the molecule appears as if it were half its size due to magnetic equivalence of the two halves.

Proton NMR ( H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[2][3][4]

| Signal (ppm) | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 8.08 – 8.12 | Multiplet (m) | 4H | Ar-H (ortho to C=O) | AA'BB' system |

| 7.99 | Singlet (s) | 2H | -CH =CH - (Vinyl) | N/A (Symmetry)* |

| 7.18 – 7.24 | Multiplet (m) | 4H | Ar-H (ortho to F) | AA'BB' system |

Mechanistic Insight:

-

Vinyl Singlet (7.99 ppm): Although the vinyl protons are chemically equivalent, they are magnetically equivalent only because of the molecular symmetry. The lack of splitting confirms the preservation of the symmetric trans-enedione structure. Cis-isomers typically show coupling (

Hz) or different shifts. -

Aromatic Region: The fluorine atom introduces strong coupling. The protons ortho to the fluorine (7.18-7.24 ppm) are shielded relative to the protons ortho to the carbonyl (8.08-8.12 ppm), which are strongly deshielded by the anisotropy of the carbonyl group.

Carbon-13 NMR ( C NMR)

Solvent: CDCl₃ Frequency: 100 MHz[3][5]

| Signal (ppm) | Multiplicity | Assignment | Coupling ( |

| 188.5 | Singlet | C =O (Carbonyl) | - |

| 166.2 | Doublet | Ar-C -F (Ipso to F) | |

| 135.0 | Singlet | -C H=C H- (Vinyl) | - |

| 133.2 | Doublet | Ar-C (Ipso to C=O) | |

| 131.4 | Doublet | Ar-C (Ortho to C=O) | |

| 116.1 | Doublet | Ar-C (Ortho to F) |

Interpretation:

-

C-F Coupling: Fluorine has a spin of 1/2, splitting attached and nearby carbons into doublets. The magnitude of the coupling constant (

) is diagnostic: -

Conjugation: The carbonyl shift (188.5 ppm) is lower than a standard ketone (~205 ppm) due to conjugation with both the alkene and the aromatic ring.

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3060 - 3080 | Ar-H / =C-H | C-H Stretching (Weak) |

| 1665 - 1675 | C=O | Carbonyl Stretching (Conjugated enone) |

| 1615 - 1625 | C=C | Alkene Stretching (Conjugated) |

| 1590, 1505 | Ar-C=C | Aromatic Ring Breathing |

| 1230 - 1240 | C-F | Aryl-Fluorine Stretching (Strong) |

| 970 - 980 | =C-H | Trans -alkene out-of-plane bending (Diagnostic) |

Diagnostic Marker: The band at 970–980 cm⁻¹ is the "fingerprint" for trans-1,2-disubstituted ethylenes. The absence of a band at ~700 cm⁻¹ (cis) confirms the geometry.

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)[4][6]

The fragmentation follows a predictable alpha-cleavage pathway characteristic of aromatic ketones.

Key Ions:

-

m/z 272 (M⁺): Molecular ion. Moderate intensity, stable due to high conjugation.

-

m/z 123 (Base Peak): [4-F-C₆H₄-C≡O]⁺. The acylium ion formed by cleavage alpha to the carbonyl. This is the most abundant ion (100%).

-

m/z 95: [4-F-C₆H₄]⁺. Formed by loss of CO (28 Da) from the m/z 123 ion.

-

m/z 75: Benzyne-like fragment [C₆H₃]⁺ derived from further decomposition.

DOT Diagram: Fragmentation Pathway

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

References

-

Xu, K., Fang, Y., Yan, Z., Zha, Z., & Wang, Z. (2016). Synthesis of E- and Z-1,4-Enediones. Chemical Communications.

-

Luo, F., Zhang, Q., et al. (2018). Selective Synthesis of 1,4-Diones.

-

National Institute of Standards and Technology (NIST). (2023).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[7] (Reference for C-F coupling constants and trans-alkene IR bands).

Sources

- 1. echemi.com [echemi.com]

- 2. research.chalmers.se [research.chalmers.se]

- 3. arkat-usa.org [arkat-usa.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Unique para-effect in electron ionization mass spectra of bis(perfluoroacyl) derivatives of bifunctional aminobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Fluorination on the Photophysical Landscape of Stilbene Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Stilbene and its derivatives are fundamental scaffolds in materials science and medicinal chemistry, prized for their unique photoresponsive properties. The strategic introduction of fluorine atoms onto the stilbene backbone offers a powerful tool to modulate their electronic and photophysical characteristics, leading to enhanced fluorescence, altered excited-state dynamics, and novel applications. This in-depth technical guide provides a comprehensive exploration of the photophysical properties of fluorinated stilbene analogues. We will delve into the profound influence of fluorine substitution on the electronic structure, spectroscopic behavior, and excited-state lifetimes of these molecules. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and photophysical characterization of these compounds, offering a practical framework for researchers in the field.

Introduction: The Allure of Stilbene and the Power of Fluorine

Stilbene, a simple diarylethene, is a cornerstone of photochemistry, renowned for its characteristic trans-cis photoisomerization.[1][2][3] This process, occurring from the excited state, involves a significant conformational change and is a key feature in the development of molecular switches and photosensitive materials. However, for applications in areas like bioimaging, sensing, and optoelectronics, enhancing and controlling the fluorescence output is often paramount.

The introduction of fluorine, a small and highly electronegative atom, provides a subtle yet powerful perturbation to the stilbene framework.[4][5][6] This "fluorine effect" can dramatically alter the photophysical properties in several ways:

-

Inductive Effect: The electron-withdrawing nature of fluorine can stabilize the molecule's frontier orbitals, influencing the energy of electronic transitions.[7]

-

Steric Effects: While minimal due to fluorine's small size, steric hindrance can influence the planarity of the molecule and the dynamics of photoisomerization.

-

Intermolecular Interactions: Fluorine can participate in non-covalent interactions such as C-F···H and C-F···F contacts, which can dictate crystal packing and solid-state emission properties.[8]

-

Blocking Unwanted Reactions: Strategic fluorination can hinder undesirable side reactions, such as photocyclization, which can compete with fluorescence and isomerization.[2][9]

This guide will systematically explore how these effects translate into tangible changes in the absorption, emission, and excited-state dynamics of fluorinated stilbene analogues.

The Photophysical Consequences of Fluorination

The substitution of hydrogen with fluorine on the stilbene aromatic rings can lead to dramatic and sometimes unexpected changes in the molecule's interaction with light. These changes are rooted in the alteration of the electronic landscape.

Altered Electronic Structure: State Reordering and Sudden Polarization

In unsubstituted trans-stilbene, the lowest singlet excited state (S₁) is typically of a covalent, nonpolar character. However, heavy fluorination can lead to a phenomenon known as "state reordering."[7][10] In highly fluorinated stilbenes, such as trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) and trans-2,3,4,5,6,2′,3′,4′,5′,6′-decafluorostilbene (tF23456), the HOMO→LUMO transition energy is increased, while other transitions, like HOMO-1→LUMO and HOMO-2→LUMO, become more prominent.[7][10]

This can lead to a fascinating effect known as sudden polarization . Upon photoexcitation, these molecules can rapidly relax from an initially nonpolar Franck-Condon state to a long-lived, symmetry-broken zwitterionic S₁ state.[7][10][11] This charge separation in the excited state is evidenced by a significant solvatochromic shift in the fluorescence spectrum, where the emission wavelength is highly dependent on the polarity of the solvent.[10][11]

Spectroscopic Properties: Absorption and Fluorescence

The absorption and fluorescence spectra of stilbene analogues are sensitive reporters of their electronic structure.

-

Absorption: Fluorination often leads to a red-shift (bathochromic shift) in the absorption spectra.[12] This is a consequence of the stabilization of the LUMO through the inductive effect of fluorine, which reduces the HOMO-LUMO energy gap.

-

Fluorescence: The fluorescence properties are more dramatically affected. The emergence of a polar S₁ state in heavily fluorinated stilbenes can lead to significantly longer fluorescence lifetimes and higher fluorescence quantum yields compared to unsubstituted stilbene.[7][10][11][12] This is because the photoisomerization pathway, a major non-radiative decay channel, can be suppressed.[12]

The following diagram illustrates the fundamental photophysical processes in a stilbene analogue.

Caption: A simplified Jablonski diagram illustrating the key photophysical pathways for a stilbene analogue.

Excited-State Dynamics: Fluorescence Lifetimes and Quantum Yields

The excited-state lifetime (τ) and fluorescence quantum yield (Φf) are critical parameters that quantify the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state. For many stilbenes, the lifetime is in the picosecond to nanosecond range.[13][14][15] Fluorination can significantly lengthen the fluorescence lifetime by slowing down non-radiative decay processes like photoisomerization.[7][10][16] For instance, the lifetime of trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene is 1.3 ns in n-hexane and extends to 3.4 ns in the more polar acetonitrile.[10][11]

-

Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed.[17][18][19] Unsubstituted trans-stilbene has a very low fluorescence quantum yield (around 0.04-0.05) due to efficient trans-cis isomerization.[20][21] N-phenyl substituted aminostilbenes, which also feature altered electronic structures, can exhibit high fluorescence quantum yields.[12] Similarly, heavily fluorinated analogues are expected to have significantly higher quantum yields.

The following table summarizes the photophysical properties of selected stilbene analogues.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | τ (ns) | Φ_f | Reference |

| trans-Stilbene | n-Hexane | ~295 | ~350 | ~0.06-0.125 | 0.04-0.05 | [14][21] |

| trans-Stilbene | Glycerol | - | - | Increases with lower temp. | Increases with lower temp. | [20] |

| cis-Stilbene | Hexane | ~280 | ~330 | ~0.75 | - | [22] |

| cis-Stilbene | Cyclohexane | ~270 | 320-700 | 0.23 ps, 1.2 ps | - | [13] |

| tF2356 | n-Hexane | ~340 | ~395 | 1.3 | - | [7][10][11] |

| tF2356 | Acetonitrile | - | - | 3.4 | - | [10][11] |

| Anthracene-stilbenoid (4) | Methanol | - | - | 4.23 | - | [16] |

| Pyrene-stilbenoid (5) | Methanol | - | - | 19.11 | - | [16] |

Note: This table is a compilation of data from various sources and experimental conditions may vary.

Experimental Protocols for Synthesis and Characterization

A thorough understanding of the photophysical properties of fluorinated stilbene analogues requires robust synthetic and characterization methods.

Synthesis of Fluorinated Stilbene Analogues

The Horner-Wadsworth-Emmons (HWE) and Wittig-Horner reactions are powerful and widely used methods for the synthesis of trans-stilbenes with high stereoselectivity.[5][8][23]

Generalized Horner-Wadsworth-Emmons Protocol:

-

Phosphonate Synthesis (Michaelis-Arbuzov Reaction):

-

React a fluorinated benzyl halide with a trialkyl phosphite (e.g., triethyl phosphite) under reflux to form the corresponding diethyl phosphonate.

-

Purify the phosphonate by distillation or chromatography.

-

-

Stilbene Formation:

-

Dissolve the fluorinated phosphonate and a substituted benzaldehyde in a suitable aprotic solvent (e.g., THF, DMF).

-

Add a strong base (e.g., NaH, KOtBu) at 0 °C to deprotonate the phosphonate, forming a carbanion.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting fluorinated stilbene analogue by recrystallization or column chromatography.

-

The following diagram outlines the general workflow for the synthesis and characterization of fluorinated stilbene analogues.

Caption: Experimental workflow for the synthesis and photophysical characterization of fluorinated stilbene analogues.

Photophysical Characterization

A suite of spectroscopic techniques is employed to fully characterize the photophysical properties of these compounds.

3.2.1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and molar extinction coefficient (ε).

-

Protocol:

-

Prepare a series of dilute solutions of the fluorinated stilbene analogue in a UV-transparent solvent (e.g., hexane, acetonitrile).

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient at the absorption maximum (λ_max).

-

3.2.2. Steady-State Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (Φf).

-

Protocol for Relative Quantum Yield Measurement: [17][24]

-

Select a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample.

-

Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and detector settings for both the sample and the standard.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

3.2.3. Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the fluorescence lifetime (τ) of the excited state.

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is a common method.[15]

-

Protocol:

-

Excite a dilute solution of the sample with a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser).

-

Detect the emitted single photons using a high-speed detector.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Construct a histogram of the arrival times, which represents the fluorescence decay profile.

-

Fit the decay curve to one or more exponential functions to extract the fluorescence lifetime(s).

-

Conclusion and Future Outlook

The strategic fluorination of stilbene analogues provides a versatile and powerful approach to fine-tune their photophysical properties. By influencing the electronic structure, particularly through state reordering and the induction of excited-state polarity, fluorine substitution can significantly enhance fluorescence quantum yields and lifetimes. This opens up exciting possibilities for the development of novel fluorophores for a wide range of applications, from advanced materials to biological probes.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive photophysical characterization of these promising molecules. As our understanding of the subtle interplay between fluorine substitution patterns and excited-state dynamics continues to grow, we can anticipate the rational design of fluorinated stilbenes with tailored photophysical properties for specific and demanding applications.

References

-

Jian, W., He, D., Xi, P., & Li, X. (2015). Synthesis and biological evaluation of novel fluorine-containing stilbene derivatives as fungicidal agents against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 63(45), 9963–9969. [Link]

-

Jian, W., He, D., Xi, P., & Li, X. (2015). Synthesis and biological evaluation of novel fluorine-containing stilbene derivatives as fungicidal agents against phytopathogenic fungi. PubMed. [Link]

-

Ioffe, I., et al. (2017). Tuning Stilbene Photochemistry by Fluorination: State Reordering Leads to Sudden Polarization near the Franck–Condon Region. Journal of the American Chemical Society, 139(41), 14481–14489. [Link]

-

Reuter, J., et al. (2011). Synthesis and crystal engineering of fluorinated stilbenes. CrystEngComm, 13(10), 3467-3476. [Link]

-

Nakamura, T., Takeuchi, S., Taketsugu, T., & Tahara, T. (2012). Femtosecond fluorescence study of the reaction pathways and nature of the reactive S1 state of cis-stilbene. Physical Chemistry Chemical Physics, 14(10), 3366-3376. [Link]

-

Reuter, J., et al. (2012). Preparation of donor-acceptor substituted fluorostilbenes and crystal chemistry of fluorinated (E)-stilbenes. Beilstein Journal of Organic Chemistry, 8, 121-134. [Link]

-

Kovalenko, S. A., et al. (2010). Time-resolved fluorescence spectra of cis-stilbene in hexane and acetonitrile. Chemical Physics Letters, 489(1-3), 44-47. [Link]

-

Okamoto, H., et al. (2018). Fluorine-Containing Dibenzoanthracene and Benzoperylene-Type Polycyclic Aromatic Hydrocarbons: Synthesis, Structure, and Basic Chemical Properties. The Journal of Organic Chemistry, 83(15), 8236-8244. [Link]

-

Taylor, J. R., Adams, M. C., & Sibbett, W. (1979). Time resolved fluorescence of trans‐Stilbene in the picosecond regime. Applied Physics Letters, 35(8), 590-592. [Link]

-

Taka, H., et al. (2023). Two phases of trans-stilbene in a polystyrene matrix. Physical Chemistry Chemical Physics, 25(32), 21183-21190. [Link]

-

Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-28. [Link]

-

Ramesan, S., Vyas, S., & Abid. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]

-

Le-Gac, S., et al. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]

-

de Silva, A. P., et al. (2021). A practical guide to measuring and reporting photophysical data. Chemical Society Reviews, 50(22), 12536-12565. [Link]

-

Ioffe, I., et al. (2017). Tuning Stilbene Photochemistry by Fluorination: State Reordering Leads to Sudden Polarization near the Franck–Condon Region. Journal of the American Chemical Society, 139(41), 14481–14489. [Link]

-

Ioffe, I., et al. (2017). Tuning Stilbene Photochemistry by Fluorination: State Reordering Leads to Sudden Polarization near the Franck-Condon Region. ResearchGate. [Link]

-

Wikipedia. (n.d.). Jablonski diagram. [Link]

-

ChemWiki. (n.d.). Jablonski diagram. [Link]

-

Nilsson, K. P. R., et al. (2017). trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils. ACS Omega, 2(8), 4987–4995. [Link]

-

Ioffe, I., et al. (2017). Figure 1 from Tuning Stilbene Photochemistry by Fluorination: State Reordering Leads to Sudden Polarization near the Franck-Condon Region. Semantic Scholar. [Link]

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in Different Classes of Azobenzene. ResearchGate. [Link]

-

Gali, L., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. MDPI. [Link]

-

Chaudhary, J., et al. (2022). New white light-emitting halochromic stilbenes with remarkable quantum yields and aggregation-induced emission. Scientific Reports, 12(1), 1-13. [Link]

-

Wang, Y., et al. (2021). Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes. Scientific Reports, 11(1), 1-10. [Link]

-

Chemistry LibreTexts. (2023, January 29). Jablonski diagram. [Link]

-

Yang, J. S., et al. (2002). Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions. The Journal of Organic Chemistry, 67(4), 1134–1141. [Link]

-

Robb, M. A., Garavelli, M., Olivucci, M., & Bernardi, F. (2003). Ab Initio Study of Cis−Trans Photoisomerization in Stilbene and Ethylene. Journal of the American Chemical Society, 125(3), 852-863. [Link]

-

Goerner, H., & Schulte-Frohlinde, D. (1989). Trans .fwdarw. cis photoisomerization of stilbene and 4-halogenated stilbenes, evidence for an upper excited triplet pathway. The Journal of Physical Chemistry, 93(14), 5434-5440. [Link]

-

Geri, A., et al. (2015). Novel fluorinated amino-stilbenes and their solid-state photodimerization. ResearchGate. [Link]

-

Dyck, R. H., & McClure, D. S. (1962). Ultraviolet Spectra of Stilbene, p-Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process. The Journal of Chemical Physics, 36(9), 2326-2345. [Link]

-

Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

-

Mazzucato, U. (1982). Photophysical and photochemical behavior of stilbene-like molecules and their aza-analogues. Pure and Applied Chemistry, 54(9), 1705-1721. [Link]

-

Chen, Y. C., et al. (2020). Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene. Physical Chemistry Chemical Physics, 22(34), 19046-19056. [Link]

-

Saltiel, J., & D'Agostino, J. T. (1972). Yields of Stilbene in Glycerol at Various Temperatures Fluorescence and Trans -f Cis Isomerization Quantum. ResearchGate. [Link]

-

D'Ambrosio, S., et al. (2018). Cis‐Trans Photoisomerization of Stilbenes and Stilbene‐Like Molecules. Polymers, 10(12), 1354. [Link]

-

Oregon Medical Laser Center. (n.d.). trans-Stilbene. [Link]

-

Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-436. [Link]

-

Aday, B., et al. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]

-

Serrano, L. A., et al. (2000). Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent. The Journal of Physical Chemistry A, 104(48), 11437–11444. [Link]

-

Nitek, W., et al. (2023). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. Molecules, 28(8), 3469. [Link]

-

Moran, C., et al. (2009). Synthesis, structural characterisation and biological evaluation of fluorinated analogues of resveratrol. ResearchGate. [Link]

-

Itami, K., et al. (2003). Photophysical Properties of Silyl‐Substituted Stilbene Derivatives. Chemistry – A European Journal, 9(6), 1339-1351. [Link]

-

Herges, R., et al. (2021). Fluorinated Azobenzenes Switchable with Red Light. Angewandte Chemie International Edition, 60(23), 12816-12821. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of novel fluorine-containing stilbene derivatives as fungicidal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and crystal engineering of fluorinated stilbenes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 13. Femtosecond fluorescence study of the reaction pathways and nature of the reactive S1 state of cis-stilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. agilent.com [agilent.com]

- 18. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jascoinc.com [jascoinc.com]

- 20. researchgate.net [researchgate.net]

- 21. omlc.org [omlc.org]

- 22. researchgate.net [researchgate.net]

- 23. libra.unine.ch [libra.unine.ch]

- 24. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

A Technical Guide to the Preliminary Biological Screening of trans-1,2-Bis(4-fluorobenzoyl)ethylene

Foreword: Unveiling the Therapeutic Potential of a Novel Chalcone Analogue

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. The compound trans-1,2-Bis(4-fluorobenzoyl)ethylene, a symmetrical diaryl α,β-unsaturated ketone, represents a compelling candidate for biological investigation. Its structural resemblance to the chalcone scaffold—a class of compounds renowned for a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties—provides a strong rationale for a comprehensive preliminary biological screening.[1]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logically structured narrative that follows the scientific process. The core of this document is to provide not just a series of protocols, but a self-validating system of experimental inquiry. We will delve into the causality behind experimental choices, ensuring that each step is grounded in established scientific principles. Our objective is to equip the reader with the necessary tools to conduct a thorough and meaningful preliminary assessment of trans-1,2-Bis(4-fluorobenzoyl)ethylene's biological activity, thereby paving the way for potential future therapeutic development.

Section 1: Compound Profile and Rationale for Screening

trans-1,2-Bis(4-fluorobenzoyl)ethylene (CAS 25650-13-9) is a synthetic organic compound with the molecular formula C₁₆H₁₀F₂O₂ and a molecular weight of 272.25.[2] The presence of two fluorobenzoyl groups attached to a central ethylene core suggests potential for interesting biological interactions. The electron-withdrawing nature of the fluorine atoms can influence the molecule's electronic properties and its ability to participate in various biological processes.

The rationale for the proposed screening cascade is built upon the well-documented bioactivities of structurally similar chalcones.[1][3] These compounds are known to interact with a variety of biological targets, making a broad-based preliminary screening essential to identify the most promising therapeutic avenues. This guide will therefore focus on four key areas of preliminary biological evaluation:

-

Cytotoxicity and Anticancer Potential: To assess the compound's effect on cell viability and its potential as an anticancer agent.[4][5][6]

-

Antimicrobial Activity: To determine its efficacy against a panel of pathogenic bacteria and fungi.[7][8]

-

Antioxidant Capacity: To evaluate its ability to scavenge free radicals, a property linked to the prevention of oxidative stress-related diseases.[9][10]

-

Anti-inflammatory Properties: To investigate its potential to inhibit key enzymes involved in the inflammatory cascade.[11][12][13]

Section 2: In Vitro Cytotoxicity Screening

A fundamental first step in evaluating a novel compound is to assess its cytotoxicity.[4][5] This provides crucial information about its potential to damage or kill cells, which is a desirable trait for anticancer agents but a safety concern for other therapeutic applications.[5][6] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][14][15]

Protocol 2.1: MTT Assay for Cytotoxicity

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of trans-1,2-Bis(4-fluorobenzoyl)ethylene against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[6]

Materials:

-

trans-1,2-Bis(4-fluorobenzoyl)ethylene

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]

-

Compound Treatment: Prepare a stock solution of trans-1,2-Bis(4-fluorobenzoyl)ethylene in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[14] Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).[14]

-

Incubation: Incubate the plates for 48-72 hours.[14]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][14]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.[6][14]

Hypothetical Data Presentation:

| Cell Line | IC₅₀ (µM) of trans-1,2-Bis(4-fluorobenzoyl)ethylene | IC₅₀ (µM) of Doxorubicin (Positive Control) |

| MCF-7 | 15.2 | 0.8 |

| A549 | 25.8 | 1.2 |

| HCT116 | 18.5 | 0.9 |

| HEK293 | >100 | 5.6 |

Workflow Visualization:

Section 3: Antimicrobial Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[7][16] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

This protocol outlines the screening of trans-1,2-Bis(4-fluorobenzoyl)ethylene against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Materials:

-

trans-1,2-Bis(4-fluorobenzoyl)ethylene

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the appropriate broth directly in a 96-well plate.[14]

-

Inoculation: Add the standardized microbial suspension to each well.[14] Include a positive control (microorganisms without the compound) and a negative control (broth only).[14]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Data Presentation:

| Microorganism | MIC (µg/mL) of trans-1,2-Bis(4-fluorobenzoyl)ethylene | MIC (µg/mL) of Ciprofloxacin (Bacteria) | MIC (µg/mL) of Fluconazole (Fungi) |

| Staphylococcus aureus | 32 | 1 | - |

| Escherichia coli | 64 | 0.5 | - |

| Candida albicans | 128 | - | 2 |

Workflow Visualization:

Section 4: Antioxidant Activity Assessment

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. The DPPH and ABTS radical scavenging assays are two of the most common and reliable methods for evaluating the antioxidant capacity of a compound.[9][10][17]

Protocol 4.1: DPPH Radical Scavenging Assay

This assay measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[10]

Materials:

-

trans-1,2-Bis(4-fluorobenzoyl)ethylene

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

Assay: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

Data Analysis:

Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[9]

Protocol 4.2: ABTS Radical Scavenging Assay

The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. It involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound.

Materials:

-

trans-1,2-Bis(4-fluorobenzoyl)ethylene

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Ethanol or PBS

-

Trolox (positive control)

-

Microplate reader

Procedure:

-

ABTS•+ Generation: Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Assay: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. Add a small volume of the test compound to the diluted ABTS•+ solution.

-

Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

Data Analysis:

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Hypothetical Data Presentation:

| Assay | IC₅₀ (µg/mL) of trans-1,2-Bis(4-fluorobenzoyl)ethylene | IC₅₀ (µg/mL) of Ascorbic Acid |

| DPPH | 85.3 | 5.2 |

| ABTS (TEAC) | 0.45 (mM Trolox equivalents/mM compound) | 1.05 (mM Trolox equivalents/mM compound) |

Section 5: In Vitro Anti-inflammatory Screening

Chronic inflammation is a key factor in the pathogenesis of many diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the inflammatory pathway.[12][13] Inhibition of these enzymes is a common strategy for anti-inflammatory drug development.[18]

Protocol 5.1: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[11][12]

Materials:

-

trans-1,2-Bis(4-fluorobenzoyl)ethylene

-

COX-1 and COX-2 enzyme inhibitor screening kits (commercially available)

-

Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

Procedure:

Follow the manufacturer's instructions for the specific commercial assay kit. Typically, this involves incubating the enzyme with the test compound and a substrate (arachidonic acid) and then measuring the product formation, often via a colorimetric or fluorometric method.[12]

Protocol 5.2: 5-LOX Inhibition Assay

This assay measures the inhibition of 5-lipoxygenase, an enzyme that catalyzes the production of leukotrienes, which are potent inflammatory mediators.[11][12]

Materials:

-

trans-1,2-Bis(4-fluorobenzoyl)ethylene

-

5-LOX inhibitor screening kits (commercially available)

-

Zileuton (5-LOX inhibitor) as a positive control

Procedure:

Similar to the COX assay, follow the protocol provided with the commercial kit. This generally involves measuring the enzymatic conversion of a substrate in the presence and absence of the test compound.[12]

Hypothetical Data Presentation:

| Enzyme | IC₅₀ (µM) of trans-1,2-Bis(4-fluorobenzoyl)ethylene | IC₅₀ (µM) of Positive Control |

| COX-1 | 45.6 | 2.1 (Indomethacin) |

| COX-2 | 12.3 | 0.5 (Celecoxib) |

| 5-LOX | 38.9 | 1.8 (Zileuton) |

Workflow Visualization:

Section 6: Interpretation of Results and Future Directions

The preliminary biological screening of trans-1,2-Bis(4-fluorobenzoyl)ethylene will generate a wealth of data that will guide future research.

-

Potent and selective cytotoxicity against cancer cell lines with minimal effect on normal cells would warrant further investigation into its anticancer mechanism of action, potentially through studies on cell cycle arrest and apoptosis induction.[19][20]

-

Significant antimicrobial activity would justify further studies to determine its spectrum of activity, mechanism of action, and potential for development as a novel antibiotic or antifungal agent.

-

Strong antioxidant capacity would suggest a potential role in preventing or treating diseases associated with oxidative stress.

-

Selective inhibition of COX-2 over COX-1 would be particularly promising for the development of a safer anti-inflammatory drug with a reduced risk of gastrointestinal side effects.[12]

Based on the initial findings, more advanced studies, including in vivo animal models, would be the logical next step to validate the in vitro results and assess the compound's pharmacokinetic and toxicological profile.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])

-

Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (URL: [Link])

-

Cytotoxicity Assays – what your cells don't like - BMG Labtech. (URL: [Link])

-

A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC. (URL: [Link])

-